2,4-Xylenesulfonic acid monohydrate

Description

Contextualizing Aromatic Sulfonic Acids within Contemporary Organic Chemistry

Aromatic sulfonic acids are a class of organic compounds characterized by a sulfonic acid group (-SO3H) attached to an aromatic ring. numberanalytics.com They are pivotal in modern organic chemistry, serving as intermediates in the synthesis of a wide array of products, including dyes, detergents, and pharmaceuticals. numberanalytics.comnumberanalytics.combritannica.com The introduction of the sulfonic acid group, a process known as sulfonation, imparts unique properties to these compounds, such as strong acidity and increased water solubility. britannica.compatsnap.com

Historically, the synthesis of aryl sulfonic acids dates back to the mid-19th century with the use of sulfur trioxide as a sulfonating agent. A significant advancement was the Tyrer process in 1917, which allowed for the controlled sulfonation of hydrocarbons like benzene (B151609). wikipedia.org This process improved efficiency by removing water during the reaction, which favored monosubstitution. wikipedia.org

The versatility of aromatic sulfonic acids stems from the reactivity of the sulfonic acid group. It is a strong electron-withdrawing group, which influences the chemical properties of the aromatic compound. numberanalytics.com These acids undergo various reactions, including desulfonation, electrophilic aromatic substitution, and nucleophilic substitution, making them crucial in the synthesis of diverse aromatic compounds. numberanalytics.com Their applications are extensive, ranging from their use as catalysts in chemical reactions to their role as precursors in the manufacturing of sulfa drugs and ion-exchange resins. numberanalytics.combritannica.comwikipedia.org

Elucidating the Research Significance of 2,4-Xylenesulfonic Acid Isomers

2,4-Xylenesulfonic acid, also known as dimethylbenzene sulfonic acid, is an aromatic sulfonic acid with the chemical formula C8H10O3S. nbinno.com It exists as various isomers, with the 2,4-isomer being of particular interest in research and industrial applications. The position of the two methyl groups and the sulfonic acid group on the benzene ring influences the compound's properties and reactivity.

The primary research significance of 2,4-xylenesulfonic acid lies in its role as a catalyst, particularly in the curing of phenolic and furan (B31954) resins used in sand cores and molds for industrial manufacturing. nbinno.comchemicalbook.com Its catalytic activity is also harnessed in various organic reactions, such as esterifications and etherifications, for the efficient production of specialty chemicals and pharmaceutical intermediates. lookchem.com

The isomers of xylenesulfonic acid, including the 2,4-isomer, are often used as a mixture. nama-group.com The specific isomeric composition can impact the performance of the acid in its applications. Research into the separation and characterization of these isomers is crucial for optimizing their use in specific catalytic processes. The acidity of 2,4-xylenesulfonic acid, while slightly reduced by the electron-donating methyl groups compared to other sulfonic acids like 4-toluenesulfonic acid, is still substantial, making it an effective acid catalyst.

Scope and Contribution of Research on Sulfonic Acid Hydrates

Sulfonic acid hydrates, such as 2,4-xylenesulfonic acid monohydrate, are crystalline solids that incorporate one or more water molecules into their structure. The presence of water of hydration can significantly influence the physical and chemical properties of the sulfonic acid, including its solubility and catalytic activity.

Research on sulfonic acid hydrates is crucial for understanding their behavior in various systems. For instance, the hydration of sulfonic acids is a key factor in the performance of proton exchange membranes (PEMs) in fuel cells. patsnap.comacs.org The degree of hydration affects the proton conductivity of the membrane. acs.org

Studies on sulfuric acid hydrates have revealed a rich phase behavior, with different hydrates forming depending on the water content. ansto.gov.au These hydrates are important in atmospheric science, acting as seeding materials for aerosols. ansto.gov.autandfonline.com The hydrogen bonding networks within these hydrates are a key area of investigation, as they influence the material's thermal properties. ansto.gov.au Computational studies have been employed to understand the formation and stability of hydrated sulfuric acid clusters, providing insights into their effective diffusion coefficients and the impact of contaminants. tandfonline.combohrium.com The study of sulfonic acid hydrates, therefore, contributes to a fundamental understanding of their role in both industrial processes and environmental phenomena.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C8H12O4S |

| Molecular Weight | 204.24 g/mol |

| Appearance | White crystalline powder |

| CAS Number | 58811-92-0 |

Data sourced from multiple references. bioorganics.bizaablocks.com

Synthesis and Manufacturing

2,4-Xylenesulfonic acid is typically synthesized through the sulfonation of m-xylene (B151644). This electrophilic aromatic substitution reaction involves treating m-xylene with a sulfonating agent, such as concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). wikipedia.org The reaction is generally carried out at a controlled temperature, typically between 60-80°C, with continuous stirring to ensure a homogenous mixture. A molar ratio of approximately 1:1.05 of m-xylene to sulfuric acid is often used to achieve complete sulfonation.

To drive the reaction equilibrium towards the product, dehydrating agents like thionyl chloride can be added to remove the water formed during the reaction. wikipedia.org Following the sulfonation, the product is often neutralized with a base, such as sodium hydroxide (B78521) or sodium carbonate, if the salt form is desired. britannica.com For the monohydrate form, purification is typically achieved through recrystallization from an aqueous solution, such as aqueous ethanol.

Applications in Chemical Research

The primary application of 2,4-xylenesulfonic acid in chemical research is as a strong acid catalyst. nbinno.comlookchem.com Its catalytic utility extends to a variety of organic reactions, including:

Esterification: The formation of esters from carboxylic acids and alcohols. lookchem.com

Etherification: The synthesis of ethers. lookchem.com

Resin Curing: It is widely used as a catalyst for the curing of phenolic and furan resins. nbinno.comchemicalbook.com

Beyond its catalytic role, 2,4-xylenesulfonic acid and its derivatives serve as important intermediates in the synthesis of other chemical compounds. nbinno.comas-1.co.jp It is also used in the preparation of surfactants and as a hydrotrope in agricultural formulations. nama-group.com In analytical chemistry, it can be employed as a reference standard. lookchem.com

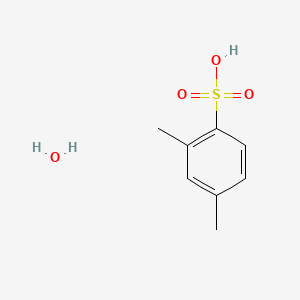

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2,4-dimethylbenzenesulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.H2O/c1-6-3-4-8(7(2)5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUCBEFDSITHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872343 | |

| Record name | 2,4-Xylenesulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58811-92-0 | |

| Record name | 2,4-Xylenesulfonic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 2,4 Xylenesulfonic Acid

Investigations into Selective Sulfonation Reactions of Xylene Isomers

The sulfonation of xylene isomers presents a chemical challenge due to the potential for the formation of multiple isomers. Industrial processes often utilize sulfonating agents like sulfuric acid or oleum (B3057394). softbeam.net The distribution of the resulting sulfonic acid isomers is influenced by reaction conditions. For instance, the sulfonation of toluene (B28343) at 100°C yields a mixture of para (79%), ortho (13%), and meta (8%) isomers. softbeam.net Achieving high selectivity for the 2,4-isomer is crucial for its intended applications.

Continuous Flow Synthesis Regimes and Efficiency Assessments

Continuous flow synthesis offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput and consistency. The application of continuous flow technology to sulfonation reactions is an area of active research. researchgate.netgoogle.com

While specific data on the continuous flow synthesis of 2,4-xylenesulfonic acid is limited, studies on related processes, such as the hydroformylation of long-chain alkenes, demonstrate the potential for high efficiency and catalyst stability in continuous flow systems. researchgate.net Such systems can achieve high turnover rates while minimizing catalyst leaching, which are key considerations for industrial-scale production. researchgate.net

Strategies for Minimizing Undesired By-product Formation, including Sulfones

A significant challenge in the sulfonation of aromatic hydrocarbons is the formation of undesired by-products, particularly sulfones. google.com In the sulfonation of xylene, sulfone formation can reach up to 8-10%. google.com Various strategies have been developed to mitigate this issue. One approach involves carrying out the reaction in the presence of a solvent like chloroform (B151607) or liquid sulfur dioxide. google.com Another strategy is the use of sulfone inhibitors, such as alkali metal or alkaline earth metal sulfites. google.com The addition of sodium sulfite, for example, has been shown to considerably reduce sulfone formation. google.com

It is proposed that sulfones form through the reaction of sulfonic anhydrides with the starting alkylbenzene. core.ac.uk Therefore, minimizing the presence of less reactive aromatic starting materials can help reduce the formation of sulfonic anhydrides and, consequently, sulfones. core.ac.uk

Studies on the Formation and Stability of Sulfonic Acid Hydrates

Sulfonic acids readily form hydrates, and understanding the formation and stability of these hydrates is crucial for controlling the properties of the final product. pqri.org The monohydrate of 2,4-xylenesulfonic acid is a common form of this compound. pharmaffiliates.com

Mechanistic Pathways of Water Incorporation during Salt Formation

The incorporation of water molecules into the crystal lattice of sulfonic acids occurs during the crystallization process. This is a complex phenomenon influenced by factors such as solvent composition, temperature, and the presence of other ions. pqri.org The formation of sulfonic acid hydrates involves hydrogen bonding between the sulfonic acid group and water molecules. nih.gov

The mechanism can be conceptualized in several steps:

Dissociation: In the presence of sufficient water, the sulfonic acid can dissociate, transferring a proton to a water molecule to form a hydronium ion (H₃O⁺) and a sulfonate anion (RSO₃⁻). nih.govannualreviews.org Studies on methanesulfonic acid (MSA) show that proton transfer occurs in clusters containing three or more water molecules. nih.gov

Hydration Shell Formation: Water molecules arrange around the sulfonate anion and the hydronium ion, forming hydration shells. The first hydration shell of the sulfonate anion is suggested to consist of five water molecules. annualreviews.org

Crystal Lattice Formation: During crystallization, a specific number of water molecules can be incorporated into the crystal structure, leading to the formation of a stable hydrate.

The interaction between the sulfonic acid and water is a dynamic process. The formation of sulfonate esters, for instance, is reversible, with the reverse reaction being the nucleophilic attack of water at the carbon atom. pqri.org The presence of even small amounts of water can significantly reduce the formation of sulfonate esters. researchgate.net

Solid-State Characterization of Monohydrate Structures

The solid-state structure of sulfonic acid hydrates can be characterized using various analytical techniques, including X-ray diffraction (XRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and infrared (FTIR) spectroscopy. researchgate.netwiley.com These methods provide information about the crystal structure, thermal stability, and the nature of the hydrogen bonding within the hydrate.

For example, the crystalline structure of p-toluenesulfonic acid monohydrate has been determined to be monoclinic. atamanchemicals.com Solid-state characterization is essential for understanding the physical properties of the monohydrate, such as its melting point, solubility, and stability, which are critical for its application as a catalyst. atamanchemicals.comscispace.com The monohydrate form of 2,4-xylenesulfonic acid typically appears as a white crystalline powder.

Purification Techniques and Yield Enhancement Methodologies in Sulfonic Acid Synthesis

The industrial production of 2,4-xylenesulfonic acid necessitates robust purification techniques and optimized synthesis methodologies to ensure high purity and maximize yield. Various methods have been developed to separate the desired product from unreacted starting materials, isomeric byproducts, and sulfones, which are common impurities in sulfonation reactions. Concurrently, strategies to enhance reaction yield focus on the precise control of reaction parameters and process optimization.

Purification Techniques

Effective purification is critical to achieving the desired quality of 2,4-xylenesulfonic acid, particularly for its applications as a catalyst and in the manufacturing of detergents. The primary purification strategies include recrystallization and chromatographic methods.

Recrystallization

Recrystallization is a common and effective method for purifying 2,4-xylenesulfonic acid. The process typically involves the following steps:

Crystallization Induction : After the sulfonation reaction, the mixture is cooled, often to around 60°C, and water is added. This reduces the solubility of the sulfonic acid and induces crystallization.

Precipitation : The product initially precipitates as a dihydrate (C₈H₁₀O₃S·2H₂O).

Isolation : The resulting slurry is then subjected to filtration or centrifugation to isolate the dihydrate crystals from the reaction mother liquor.

Drying : The isolated dihydrate is subsequently dried under controlled conditions, for instance by heating at 50–60°C under a vacuum, to remove one molecule of water and yield the stable monohydrate form.

Another related technique is slurry washing, where an impure solid is agitated in a solvent in which it has low solubility, allowing impurities to dissolve preferentially into the liquid phase. The purified solid is then recovered by filtration and drying. google.com

Chromatographic Methods

Chromatography offers high-resolution purification and is particularly useful for separating structurally similar compounds. Various chromatographic techniques can be applied to the purification of sulfonic acids.

Ion Exchange Chromatography : This is a common method for purifying aryl sulfonic acids and their salts. It separates molecules based on their net charge and is effective in removing ionic impurities. google.com

Gel Permeation Chromatography (GPC) : GPC has been shown to be an efficient preparative method for separating and purifying mixtures of low molecular weight sulfonic acid derivatives. This technique separates molecules based on size and can be performed using simple apparatus with water as the eluent, offering quantitative recovery. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is a powerful analytical and preparative technique. For 2,4-dimethylbenzenesulfonic acid, methods using a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, have been developed. sielc.com Adjusting the pH and ionic strength of the mobile phase can significantly improve the separation of ionic compounds like sulfonic acids by influencing their partitioning behavior. nih.govbiotage.com Macroporous adsorbent resins can also be used in column chromatography for purification. google.com

Yield Enhancement Methodologies

Maximizing the yield of 2,4-xylenesulfonic acid involves a multi-faceted approach, focusing on the optimization of reaction conditions and the implementation of efficient process strategies.

Optimization of Reaction Conditions

The yield and purity of the final product are highly dependent on the conditions of the sulfonation reaction. Key parameters that are optimized include temperature, acid concentration, molar ratio of reactants, and reaction time. numberanalytics.com

| Parameter | Optimized Condition | Rationale and Impact on Yield |

| Reaction Temperature | 70–80°C google.com | Balances reaction rate and selectivity. Temperatures within this range maximize the rate of the main reaction while suppressing side reactions, such as the formation of sulfones. google.comgoogle.com Maintaining temperatures below 80°C also prevents the decomposition of the sulfonic acid product. |

| Sulfuric Acid Concentration | 70–78% by weight google.com | This concentration range is optimal for balancing reactivity and minimizing byproducts. Concentrations above 78% can lead to over-sulfonation and tar formation, whereas concentrations below 70% may result in incomplete conversion. google.com |

| Molar Ratio (m-xylene:H₂SO₄) | 1 : 1.3–1.9 google.com | Ensures complete sulfonation of the m-xylene (B151644) while avoiding a large excess of sulfuric acid, which would need to be separated later. A ratio of 1:1.05 is also cited for achieving complete sulfonation. |

| Reaction Time / Residence Time | 4–6 hours (in continuous reactors) | In continuous systems, this residence time is sufficient to achieve high conversion rates, often exceeding 98.5%. |

| Azeotropic Water Removal | Continuous removal during reaction | Removing the water formed during the sulfonation reaction helps to drive the equilibrium towards the products, thereby increasing the yield and maintaining an optimal sulfuric acid concentration. researchgate.netgoogle.com |

Process Optimization Strategies

Modern industrial production of 2,4-xylenesulfonic acid employs advanced process strategies to improve efficiency and yield.

Continuous Sulfonation Reactors : The use of continuous stirred-tank reactors (CSTRs) is a significant advancement over traditional batch processes. CSTRs allow for precise control over temperature, residence time, and reactant concentrations, leading to a more consistent product quality and higher yields, which can exceed 95%.

Recycling of Reaction Mother Liquor : A key feature of efficient industrial synthesis is the recycling of the sulfuric acid-rich filtrate, also known as the "P solution". This filtrate, which typically contains 70–78% sulfuric acid, can be directly reused in the reaction system without needing a concentration step. This practice significantly reduces raw material consumption (by approximately 30%) and minimizes the generation of acidic waste effluent. google.com

The table below provides a comparative analysis of traditional batch sulfonation versus modern continuous industrial methods for producing 2,4-xylenesulfonic acid.

| Parameter | Traditional Batch Process | Continuous Industrial Process |

| Yield | 85–90% | 95–98% |

| Sulfuric Acid Concentration | 65–75% | 70–78% google.com |

| Reaction Time | 8–12 hours | 4–6 hours |

| Byproduct Formation | Moderate | Minimal |

| Scalability | Limited | High |

| Waste Generation | Significant acidic effluent | Near-zero discharge (with filtrate recycling) google.com |

Advanced Applications in Materials Science and Polymer Chemistry

Research on 2,4-Xylenesulfonic Acid as a Functionalization Agent for Polymers

2,4-Xylenesulfonic acid is frequently utilized as a functionalization agent in the synthesis of polymers. solubilityofthings.com Its incorporation into polymer structures is aimed at improving key properties such as moisture resistance and adhesion. solubilityofthings.com Functionalization can be achieved by including aromatic sulfonic acids like xylene sulfonic acid in polymerization reactions, which imparts characteristics such as anionic properties and acidity, and can even result in the sulfonic acid compound being covalently bound to the polymer. google.com

Grafting is a powerful technique to modify the surface properties of a polymer while preserving its bulk characteristics. This process involves attaching new polymer chains (grafts) to the main backbone of an existing polymer. Techniques like radical photo-grafting polymerization are effective for introducing functional groups onto polymer surfaces. psu.edu

While specific research detailing the grafting of 2,4-xylenesulfonic acid is not widely published, the principles are well-established with similar molecules. For instance, grafting poly(acrylic acid) onto polypropylene (B1209903) films significantly increases the surface's hydrophilicity and wettability. psu.edu Similarly, radical graft polymerization of sodium styrene (B11656) sulfonate onto poly(ethylene terephthalate) films can be used to create bioactive surfaces. nih.gov These studies demonstrate that attaching sulfonic acid-containing chains to a polymer surface fundamentally alters its interaction with other substances. The "grafting from" technique, where the polymerization of the new chain is initiated from active sites on the polymer surface, is a common method. nih.gov For example, ozonation can create peroxide and hydroperoxide reactive species on a polymer film, which then initiate the radical polymerization of a monomer like a styrene sulfonate. nih.gov This approach allows for the creation of functionalized surfaces with enhanced properties, a role that 2,4-xylenesulfonic acid and its derivatives are well-suited for. solubilityofthings.comgoogle.com

Role in the Formulation and Curing of Specialized Resins (e.g., Phenolic and Furan (B31954) Resins)

One of the most significant industrial applications of 2,4-xylenesulfonic acid is as an acid catalyst for the curing of specialized resins, particularly furan and phenolic resins used in the foundry industry. cookechem.comchemicalbook.com These resins are used as binders for sand cores and molds in metal casting. cookechem.comresearchgate.net

Arylsulfonic acids, including toluenesulfonic acid and xylenesulfonic acid, are the most commonly used acid catalysts because they provide suitable acidity and viscosity, along with excellent thermal degradability, which are crucial for foundry operations. researchgate.net The acid catalyzes the condensation polymerization of furfuryl alcohol (the basis of furan resins), leading to a hard, cross-linked thermoset structure. researchgate.netmultichemexports.com The choice of hardener has a significant impact on the properties of the cured binder, such as binding strength and thermal stability. researchgate.net

Formulations for curing agents can be complex, sometimes combining different acids to achieve specific curing profiles. For instance, a curing agent for self-hardening furan resin might contain a mix of an organic sulfonic acid (like xylenesulfonic acid), an inorganic acid (like phosphoric acid), and a sulfate. echemi.com This combination allows for the adjustment of the curing agent's catalytic activity to meet the production requirements for different types of metal castings and ambient temperature conditions. echemi.com

Table 1: Comparison of Hardeners for Furan Resins

| Hardener Type | Examples | Key Characteristics |

|---|---|---|

| Organic Sulfonic Acids | p-Toluenesulfonic acid, 2,4-Xylenesulfonic acid | Most common; suitable acidity and viscosity; good thermal degradability. researchgate.net |

| Inorganic Acids | Phosphoric acid, Sulfuric acid | Strong acidity, but curing speed can be hard to control and cured strength may be lower. echemi.com Used occasionally. researchgate.net |

| Mixed Acid Systems | Xylenesulfonic acid , Phosphoric acid, Sulfates | Allows for tailored catalytic activity to meet specific production needs. echemi.com |

Investigation into Applications in Electronic Polymers and Industrial Coatings

The properties of 2,4-xylenesulfonic acid also make it valuable in the formulation of industrial coatings and as a component in the development of electronic polymers.

In the coatings industry , xylenesulfonic acid functions as an acid catalyst for modifying resins like alkyd and melamine-formaldehyde resins. googleapis.com This catalytic action helps to control and adjust critical properties such as the coating's drying time and final hardness. googleapis.com It also serves as an additive that aids in the dispersion of pigments, preventing them from settling and ensuring uniform color in both aqueous and solvent-based paint formulations. googleapis.comepo.org

In the field of electronic polymers , sulfonic acids are investigated for their role as "dopants" for inherently conductive polymers like polyaniline. ukm.myalibaba.comseechem.com Doping is a process that transforms a semi-conductive polymer into a more highly conductive state. The sulfonic acid protonates the polymer backbone, introducing charge carriers and dramatically increasing electrical conductivity. seechem.com Patents have listed xylenesulfonic acid and 2,4-dimethylbenzenesulfonic acid as potential dopants for producing electrically conductive polyaniline. ukm.myalibaba.com Research on polyaniline doped with various sulfonic acids shows that while higher molecular weight dopants may lead to lower initial conductivity compared to simple acids like HCl, they can result in materials with greater thermal stability. seechem.com This enhanced stability is crucial for the long-term performance of electronic devices. seechem.com Suppliers also market 2,4-dimethylbenzenesulfonic acid for use in conductive polymers.

Studies on Sulfonic Acid-Containing Copolymers (e.g., AMPS Copolymers)

Copolymers containing 2-acrylamido-2-methylpropane sulfonic acid (AMPS) are a significant class of sulfonic acid-containing polymers. These polymers are typically water-soluble and are studied for a wide range of applications due to the strong acid functionality of the AMPS monomer. lookchem.com

The effects of ionizing radiation, such as gamma rays, on AMPS-containing copolymers have been a subject of detailed study. Research consistently shows that the sulfonic acid group is a primary site of radiation attack. lookchem.commdpi.com Gamma irradiation of copolymers like acrylonitrile-AMPS (AN-AMPS) or methacrylamide-AMPS (MA-AMPS) leads to the cleavage of the sulfonic acid groups from the polymer backbone. lookchem.commdpi.com

This cleavage is a key event in the radiation-induced degradation of these polymers. lookchem.com Electron Spin Resonance (ESR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the resulting chemical changes and the formation of free radicals. lookchem.commdpi.com Studies indicate that the process begins with the scission of the C-S bond in the AMPS unit, leading to the formation of macroradicals on the polymer chain and smaller radical fragments. mdpi.com As the radiation dose increases, further degradation of the polymer can occur. lookchem.com The recombination of these free radicals is influenced by temperature, with ESR signals often disappearing at elevated temperatures as the radicals recombine. lookchem.com

Understanding the mechanisms of radiation damage allows for the development of copolymers with improved radiation resistance. The stability of a polymer against radiation depends on its chemical structure. For example, polymers containing aromatic rings, such as polystyrene, are generally more resistant to radiation damage than their aliphatic counterparts. nih.gov This principle can be applied to the design of more robust sulfonic acid-containing copolymers.

Copolymerization itself is a strategy to enhance stability. For instance, copolymerizing AMPS with other monomers can improve the thermal stability compared to the AMPS homopolymer. lookchem.com Furthermore, electron-beam irradiation can be used not just to degrade, but also to synthesize and crosslink hydrogels, and the choice of comonomer (such as acrylic acid or acrylamide) can influence the final structure and properties of the resulting network. epo.org Research into the radiation-induced grafting of monomers like sodium styrene sulfonate onto polymer films has shown that the resulting copolymers can have enhanced mechanical properties. For example, polyethylene (B3416737) copolymers grafted with both sulfonic acid and carboxyl groups exhibit higher strength compared to those with only carboxyl groups. This suggests that by carefully selecting comonomers and controlling the polymer architecture, it is possible to develop sulfonic acid-containing materials that can better withstand radiation environments, which is critical for applications in sterilization, nuclear technology, and aerospace.

Chirality, Crystallization Engineering, and Enantioseparation

Exploration of 2,4-Xylenesulfonic Acid Salts in Conglomerate Formation

The formation of a conglomerate, a mechanical mixture of crystals of pure enantiomers, is a prerequisite for several effective chiral resolution techniques, including preferential crystallization and total spontaneous resolution. However, the majority of chiral compounds crystallize as racemic compounds, where both enantiomers are present in a 1:1 ratio within the same crystal lattice. This significantly limits the applicability of these resolution methods.

A promising strategy to overcome this limitation is the formation of diastereomeric salts. Research has shown that while a chiral molecule, such as the amino acid phenylalanine, crystallizes as a racemic compound, its salt with an achiral sulfonic acid can form a conglomerate. tudelft.nl Specifically, the salt of phenylalanine with 2,5-xylenesulfonic acid (XSA) has been demonstrated to crystallize as a conglomerate, thereby enabling its deracemization. researchgate.netacs.orgtudelft.nlmaterials-science.info This conversion of a racemic-compound-forming system into a conglomerate-forming system through salt formation significantly expands the range of molecules that can be subjected to advanced resolution techniques. researchgate.netacs.orgtudelft.nlmaterials-science.info The theoretical application range of Viedma ripening, for instance, is expanded roughly tenfold by utilizing such conglomerate salts as intermediates. researchgate.netacs.orgtudelft.nlmaterials-science.info

While direct studies on 2,4-xylenesulfonic acid monohydrate are limited in the available literature, the behavior of its 2,5-isomer provides a strong indication of its potential. The formation of a conglomerate salt is dependent on the crystal packing and intermolecular interactions between the chiral cation and the achiral anion. It is plausible that 2,4-xylenesulfonic acid, being structurally similar to the 2,5-isomer, could also form conglomerate salts with various chiral bases, thereby opening avenues for their efficient resolution.

Temperature Cycling as a Method for Deracemization of Racemic Compounds

Temperature cycling is a powerful technique for the deracemization of conglomerate-forming systems. The process involves subjecting a slurry of the conglomerate crystals in a saturated solution to repeated heating and cooling cycles. During the heating phase, a portion of the crystals of both enantiomers dissolves. If the solution contains a racemizing agent, the dissolved enantiomers can interconvert. In the subsequent cooling phase, crystallization occurs, and due to the presence of a slight excess of one enantiomer's crystals (either introduced initially or arising from stochastic fluctuations), the growth of that enantiomer is favored. Over many cycles, this leads to a complete conversion of the solid phase to a single enantiomer.

Kinetic Analysis of Deracemization Rates and Process Optimization

The rate of deracemization via temperature cycling is influenced by several factors. Studies on the phenylalanine-2,5-xylenesulfonic acid salt system have provided valuable insights into the kinetics of this process. researchgate.netacs.orgtudelft.nlmaterials-science.info The deracemization process can be significantly accelerated by enhancing the racemization reaction kinetics in the solution phase. researchgate.netacs.orgtudelft.nlmaterials-science.info This can be achieved by increasing the concentration of the racemization catalyst or by having a larger amount of the free amino acid available for racemization. researchgate.netacs.orgtudelft.nlmaterials-science.info This suggests that the concentration difference between the two enantiomers in the solution, which is diminished by a faster racemization rate, is a major rate-limiting factor. researchgate.netacs.orgtudelft.nlmaterials-science.info

The table below summarizes the effect of various parameters on the deracemization rate of the phenylalanine-2,5-xylenesulfonic acid salt system.

| Parameter | Effect on Deracemization Rate | Reference |

| Increased Catalyst Concentration | Accelerates | researchgate.netacs.orgtudelft.nlmaterials-science.info |

| Increased Free Amino Acid | Accelerates | researchgate.netacs.orgtudelft.nlmaterials-science.info |

| Larger Temperature Swing | Accelerates | researchgate.netacs.orgtudelft.nlmaterials-science.info |

| Smaller Dry Mass Concentration | Accelerates | researchgate.netacs.orgtudelft.nlmaterials-science.info |

| Cooling Rate | No significant effect within the tested range | researchgate.netacs.orgtudelft.nlmaterials-science.info |

Impact of Operating Parameters on Chiral Resolution

The efficiency of chiral resolution through temperature cycling is highly dependent on the careful control of operating parameters. Key parameters that have been investigated include the temperature differential of the cycles, the solid mass fraction, and the racemization kinetics.

A larger temperature swing during the cycles leads to a greater mass fraction of the solid dissolving and recrystallizing in each cycle, which in turn accelerates the deracemization process. researchgate.netacs.orgtudelft.nlmaterials-science.info Similarly, a smaller initial dry mass concentration of the solid in the slurry results in a faster deracemization. researchgate.netacs.orgtudelft.nlmaterials-science.info

Interestingly, within the ranges tested in studies on the phenylalanine-2,5-xylenesulfonic acid salt, the cooling rate did not significantly affect the deracemization rate. researchgate.netacs.orgtudelft.nlmaterials-science.info This observation suggests a limited presence of secondary nucleation of the minor enantiomer during the cooling phase, which would otherwise hinder the resolution process. researchgate.netacs.orgtudelft.nlmaterials-science.info The pivotal role of stereoselective secondary nucleation has been noted in other systems, where an enhanced rate of such nucleation maximizes the deracemization rate. nih.gov

Comparative Studies with Other Deracemization Techniques

Temperature cycling is often compared with Viedma ripening, another prominent solid-state deracemization technique that relies on continuous grinding of a crystalline suspension to induce dissolution and regrowth, coupled with solution-phase racemization.

Comparative studies have shown that for the same model compound, temperature cycling is generally a faster deracemization method than Viedma ripening. nih.gov For instance, in one set of comparable experiments, temperature cycling was found to be approximately five times faster than Viedma ripening. nih.gov The addition of chiral additives has been shown to increase the speed of deracemization in both techniques. nih.gov However, even with additives, temperature cycling maintained its rate advantage over Viedma ripening. nih.gov

The choice between temperature cycling and Viedma ripening can also depend on the specific properties of the compound. For molecules with very high solubility, achieving a significant temperature difference for effective temperature cycling may not be feasible, making Viedma ripening a more reliable option in such cases. nih.gov

Theoretical Frameworks for Chiral Recognition and Diastereomeric Salt Crystallization

The successful separation of enantiomers through diastereomeric salt crystallization hinges on the principles of chiral recognition at the molecular level. When a racemic mixture of a chiral compound is reacted with a chiral resolving agent, two diastereomeric salts are formed. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

The basis for this difference in properties lies in the distinct three-dimensional structures and intermolecular interactions of the diastereomeric salts in the crystal lattice. The formation of the crystal lattice is a thermodynamically controlled process, and the most stable arrangement, which corresponds to the least soluble diastereomer, will preferentially crystallize. ucl.ac.uk

The efficiency of a chiral resolving agent is therefore dependent on its ability to create a significant difference in the lattice energies of the two diastereomeric salts. ucl.ac.uk This is influenced by factors such as the complementarity of binding sites, the strength of non-bonded interactions (like hydrogen bonding), and the conformational adaptability of the molecules involved. scielo.org.za

Computational methods are increasingly being used to predict the crystal structures and lattice energies of diastereomeric salts, providing a theoretical basis for the selection of optimal resolving agents. ucl.ac.uk By comparing experimental data with theoretical predictions, a deeper understanding of the chiral recognition process can be achieved. ucl.ac.uk The study of ternary phase diagrams is also crucial for understanding the solid-state landscape of diastereomeric salts and for determining the optimal conditions for chiral resolution. researchgate.net

Environmental Behavior and Degradation Studies of Sulfonic Acid Derivatives

Hydrolysis and Degradation Pathways in Aquatic and Terrestrial Environments

Sulfonic acid derivatives, including 2,4-xylenesulfonic acid, are generally stable against hydrolysis. For instance, p-toluenesulfonate shows no hydrolysis at varying pH levels (4, 7, and 9) at 50°C over 5 days. oecd.org Similarly, hydrotropes, a category of compounds that includes xylenesulfonates, are not subject to hydrolysis. cleaninginstitute.org

The primary mechanism for the removal of these compounds from the environment is biodegradation. cleaninginstitute.org In aquatic systems, the degradation of certain organic chemicals like 2,4-dichlorophenoxyacetic acid (2,4-D), a related aromatic compound, is primarily driven by microbial communities in the sediment. nih.gov While photodegradation can occur, its contribution under typical environmental conditions may be negligible. nih.gov In terrestrial environments, soil microorganisms are the main drivers of degradation for many organic compounds. nih.gov

The degradation of complex organic molecules often involves a series of steps. For example, the biodegradation of 2,4-D typically starts with the removal of a side chain, followed by hydroxylation and subsequent ring cleavage. nih.gov This multi-step process ultimately breaks down the complex molecule into simpler compounds that can be integrated into microbial metabolic pathways. nih.gov

Adsorption and Mobility Characteristics in Various Environmental Compartments

The mobility of sulfonic acid derivatives in the environment is largely dictated by their adsorption characteristics in different environmental compartments like soil and sediment. The octanol-water partition coefficient (Kow) is a key parameter used to predict the environmental distribution of a chemical. A low log Kow value suggests a low potential for bioaccumulation. cleaninginstitute.org For instance, sodium xylene sulfonate and sodium toluene (B28343) sulfonate have reported bioconcentration factor (BCF) values of less than 2.3, indicating low bioaccumulation potential. cleaninginstitute.org

Fugacity modeling for hydrotropes predicts that over 99% of these substances will reside in the water compartment, with negligible amounts partitioning to soil, sediment, air, or biota. heraproject.com This high water solubility and low adsorption to soil particles mean that these compounds can be highly mobile in the aquatic environment, potentially leading to the contamination of groundwater and surface waters. iwaponline.comresearchgate.net

The sorption of organic substances to soil is often quantified by the organic carbon-normalized sorption coefficient (Koc). nih.gov A lower log Koc value indicates higher mobility. nih.gov For ionizable compounds like sulfonic acids, the pH of the environment plays a crucial role in their sorption behavior. nih.gov

Table 1: Environmental Mobility Indicators for Sulfonic Acid Derivatives

| Compound/Category | Log Kow | Bioconcentration Factor (BCF) | Predicted Environmental Compartment | Reference |

| Sodium Xylene Sulfonate | -2.7 to -1.5 (estimated) | < 2.3 | Water | cleaninginstitute.org |

| Sodium Toluene Sulfonate | -2.7 to -1.5 (estimated) | < 2.3 | Water | cleaninginstitute.org |

| Hydrotropes (general) | Low | Low | >99% in Water | heraproject.com |

| Sodium p-toluenesulfonate | -2.40 (estimated) | 3.16 (calculated) | Water | oecd.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Research into Microbial Degradation Mechanisms of Sulfonic Acids (e.g., Ring Cleavage)

The microbial degradation of aromatic compounds, including sulfonic acids, is a vital process for their removal from the environment. This process is primarily carried out by a diverse range of bacteria and fungi. nih.govresearchgate.net The degradation pathways often involve a series of enzymatic reactions.

A common strategy in the breakdown of aromatic rings is initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechols. mdpi.com These catechols are then susceptible to ring cleavage, which can occur through either ortho- or meta-cleavage pathways, catalyzed by specific dioxygenases. mdpi.com This ring-opening step is a critical part of the degradation process, converting the cyclic aromatic structure into a linear molecule that can be further metabolized. mdpi.com

For example, the degradation of 2,4-D, a well-studied herbicide, involves the initial conversion to 2,4-dichlorophenol, which is then hydroxylated to form a dichlorocatechol. nih.gov This dichlorocatechol subsequently undergoes ring cleavage. nih.gov The genes responsible for these enzymatic steps, often referred to as 'tfd' genes, have been identified in various bacterial strains. nih.gov

Microorganisms capable of degrading hydrocarbons and other complex organic molecules often produce biosurfactants to increase the bioavailability of these water-insoluble compounds. mdpi.com

Photodegradation Studies and Environmental Half-Life Determinations

Photodegradation is another potential pathway for the transformation of sulfonic acid derivatives in the environment. This process involves the breakdown of a chemical due to the absorption of light energy.

For hydrotropes, which include xylene sulfonates, modeled atmospheric oxidation half-lives are estimated to be between 40 and 105 hours. cleaninginstitute.org Specifically, the estimated atmospheric oxidation half-life for xylene sulfonates is 41 hours. cleaninginstitute.org For sodium p-toluenesulfonate, the estimated half-life for indirect photo-oxidation by reaction with hydroxyl radicals in the atmosphere is 8.8 days. oecd.org

However, the significance of photodegradation as an environmental fate mechanism can be limited for non-volatile compounds like sulfonic acids that primarily reside in water and soil. oecd.org For instance, while the herbicide 2,4-D can undergo direct photodegradation, modeling has shown this process to be negligible under typical environmental conditions in lakes. nih.gov

Table 2: Estimated Environmental Half-Lives of Sulfonic Acid Derivatives

| Compound/Category | Environmental Compartment | Half-Life | Degradation Process | Reference |

| Xylene Sulfonates | Atmosphere | 41 hours | Atmospheric Oxidation | cleaninginstitute.org |

| Toluene Sulfonates | Atmosphere | 105 hours | Atmospheric Oxidation | cleaninginstitute.org |

| Cumene (B47948) Sulfonates | Atmosphere | 40 hours | Atmospheric Oxidation | cleaninginstitute.org |

| Sodium p-toluenesulfonate | Atmosphere | 8.8 days | Indirect Photo-oxidation | oecd.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Application of (Q)SAR and Read-Across Methodologies for Environmental Fate Prediction

Quantitative Structure-Activity Relationships (QSARs) and read-across approaches are valuable tools for predicting the environmental fate and effects of chemicals, especially when experimental data is limited. nih.govecetoc.org These methods use the principle that the properties of a chemical are related to its molecular structure.

A chemical category is a group of substances with similar structures and, consequently, similar physicochemical and toxicological properties. europa.eu The read-across approach involves using data from one or more well-studied chemicals within a category to predict the properties of another, less-studied chemical in the same category. europa.eu This is particularly useful for compounds like sulfonic acid derivatives, where data for a specific isomer or salt may be lacking, but data for related compounds is available.

QSAR models use mathematical equations to relate chemical structure or physicochemical properties to a specific endpoint, such as biodegradability or toxicity. ecetoc.org These models are developed using a "training set" of chemicals with known properties and can then be used to predict the properties of new or untested substances. nih.gov The applicability domain of a QSAR model defines the scope of chemical structures for which the model can make reliable predictions. europa.eu

Both QSAR and read-across are integral parts of modern chemical risk assessment, including regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe. acs.org They provide a means to fill data gaps and perform assessments in a more efficient and resource-conscious manner. acs.org

Utility of Sulfonic Acid Derivatives in Environmental Monitoring (e.g., Sulfones in Wastewater)

Certain sulfonic acid derivatives have found application in environmental monitoring. Their high water solubility and persistence under specific conditions can make them useful as tracers in water systems. iwaponline.com For example, some sulfonic acid derivatives are used in the formulation of pesticides and can be monitored in environmental samples to track their distribution and fate. frontiersin.org

Recent studies have identified novel halogenated sulfonic acids as disinfection byproducts in drinking water. acs.org These compounds are formed from the reaction of disinfectants like chlorine with sulfur-containing organic matter. acs.org Their presence in treated water highlights a previously unknown class of disinfection byproducts that may warrant further investigation into their potential environmental and health impacts. acs.org

Furthermore, polymer inclusion membranes (PIMs) containing sulfonic acid derivatives like dinonylnaphthalene (B12650604) sulfonic acid (DNNSA) have been developed for the selective separation and monitoring of metal ions in environmental water systems. mdpi.com These PIMs can be used in passive samplers to determine the time-weighted average concentrations of pollutants like lead, zinc, and ammonium (B1175870) in water. mdpi.com

Computational Chemistry and Theoretical Modeling of 2,4 Xylenesulfonic Acid

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govyoutube.com It is particularly useful for studying the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energetics. While specific DFT studies exclusively focused on 2,4-Xylenesulfonic acid are not abundant in publicly available literature, the principles can be applied to understand its role in reactions such as the sulfonation of m-xylene (B151644) or its catalytic activity. ontosight.airesearchgate.net

Table 1: Hypothetical DFT-Calculated Energetics for the Dehydration of Ethanol Catalyzed by a Sulfonic Acid

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Ethanol + Sulfonic Acid | 0.0 |

| Transition State 1 | Proton Transfer to Ethanol | +15.2 |

| Intermediate | Protonated Ethanol | +5.8 |

| Transition State 2 | Water Elimination | +25.6 |

| Products | Ethene + Water + Sulfonic Acid | -10.4 |

Note: This data is illustrative and based on typical values for acid-catalyzed dehydrations. Actual values for 2,4-Xylenesulfonic acid would require specific calculations.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. dovepress.com MD simulations can provide a detailed picture of how 2,4-Xylenesulfonic acid interacts with solvent molecules and other species in a solution. This is crucial for understanding its solubility and its behavior in a reaction medium.

An MD simulation of 2,4-Xylenesulfonic acid in water, for example, would model the interactions between the sulfonic acid group and water molecules, leading to the formation of a solvation shell. researchgate.net The orientation of water molecules around the hydrophilic sulfonic acid group and the hydrophobic xylene ring could be analyzed. The simulation could also provide insights into the formation of hydrogen bonds between the acid and water, which are key to its solubility.

Table 2: Illustrative Radial Distribution Function (RDF) Peaks from an MD Simulation of a Sulfonic Acid in Water

| Atom Pair | Peak Distance (Å) | Interpretation |

| S-O (water) | 3.5 | First solvation shell around the sulfur atom |

| O (acid)-H (water) | 1.8 | Hydrogen bonding to the sulfonate oxygen |

| C (ring)-O (water) | 4.2 | Hydrophobic hydration around the xylene ring |

Note: The values in this table are representative and intended to illustrate the type of data obtained from an MD simulation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, including methods like Hartree-Fock and post-Hartree-Fock methods, as well as DFT, can be used to predict the electronic structure and reactivity of 2,4-Xylenesulfonic acid. mdpi.com These calculations can provide information about the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

For 2,4-Xylenesulfonic acid, such calculations would likely show a high electron density around the oxygen atoms of the sulfonic acid group, making them susceptible to electrophilic attack. The HOMO-LUMO gap would provide an indication of the molecule's kinetic stability. A smaller gap would suggest higher reactivity. Furthermore, calculated electrostatic potential maps would visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Table 3: Predicted Electronic Properties of an Aromatic Sulfonic Acid from Quantum Chemical Calculations

| Property | Value | Significance |

| HOMO Energy | -8.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 5.3 D | Measure of the molecule's overall polarity |

| Mulliken Charge on S | +1.8 e | Partial charge indicating a highly electrophilic center |

Note: These values are hypothetical and serve as an example of the output from quantum chemical calculations.

Predictive Modeling of Catalytic Performance and Selectivity

Predictive modeling can be used to correlate the structural and electronic properties of a catalyst with its performance and selectivity in a chemical reaction. For 2,4-Xylenesulfonic acid, which is used as a catalyst, predictive models could be developed to understand how its properties influence reaction rates and the distribution of products. chemicalbook.commdpi.com

For instance, a quantitative structure-activity relationship (QSAR) model could be built to correlate the acidity of a series of substituted benzenesulfonic acids with their catalytic activity in an esterification reaction. Descriptors such as the Hammett parameter of the substituents, the calculated pKa, or the charge on the acidic proton could be used as inputs for the model. The model could then be used to predict the catalytic performance of 2,4-Xylenesulfonic acid and to design more effective catalysts.

Table 4: Example of a Simple Linear Model for Predicting Catalytic Activity

Equation: log(k) = -2.5 * pKa + 1.2

| Parameter | Description |

| log(k) | The logarithm of the reaction rate constant |

| pKa | The predicted acid dissociation constant of the catalyst |

Note: This is a simplified, illustrative model. Real predictive models are often more complex and involve multiple descriptors.

Emerging Research Frontiers and Interdisciplinary Perspectives

Development of Novel Sulfonate-Based Pharmaceutical Intermediates and Salts

2,4-Xylenesulfonic acid serves as a crucial building block and intermediate in the pharmaceutical industry. ontosight.ai Its chemical properties, particularly its strong acidic nature, make it valuable for synthesizing a range of organic molecules, including sulfonamides, which are important in pharmaceuticals. The compound's structure, featuring a benzene (B151609) ring with two methyl groups and a sulfonic acid group, allows it to participate in various chemical reactions like substitution and condensation, making it a versatile intermediate. ontosight.ai

A significant area of emerging research is the use of sulfonic acids, including xylene sulfonic acid derivatives, to form novel salts of active pharmaceutical ingredients (APIs). The formation of sulfonate salts can modify the physicochemical properties of a drug, such as solubility and stability, which are critical for formulation and bioavailability. google.comsci-hub.se For instance, research has shown that aryl and alkylsulfonic acids, which generally have a pKa below 1, can form stable salts with APIs. google.com

One innovative application involves reactive crystallization for chiral resolution. In a notable study, 2,5-xylenesulfonic acid, an isomer of 2,4-xylenesulfonic acid, was used to form conglomerate-forming salts with racemic amino acids like phenylalanine. sci-hub.se This process allowed for the effective separation of the desired enantiomer, a critical step in producing many modern pharmaceuticals. After the deracemization of the salt, the pure amino acid can be recovered by neutralization. sci-hub.se This highlights the potential of xylenesulfonic acids to act as resolving agents, improving the efficiency and sustainability of producing chirally pure drugs. sci-hub.se The use of 2,4-Xylenesulfonic acid is also noted in the synthesis of certain sulfonamide antibiotics. ontosight.ai

Design and Synthesis of Tailored Hydrotropic Solvents and Solubilizers

Hydrotropy is a phenomenon where the solubility of poorly soluble organic compounds is significantly increased by the addition of a high concentration of a third component, known as a hydrotrope. researchgate.net Xylenesulfonic acid and its salts, particularly sodium xylenesulfonate (SXS), are recognized as highly effective hydrotropic agents. ncsu.eduthegoodscentscompany.comatamanchemicals.com This property is being leveraged to design and synthesize tailored solvents for a variety of chemical processes. researchgate.netgoogle.com

Hydrotropic solutions are considered advantageous because they can be less flammable, highly selective, and easily recovered and reused, often by simple dilution with a polar solvent like water. ncsu.eduresearchgate.net Research has explored the use of various hydrotropes, including xylene sulfonic acid (XSA), cumene (B47948) sulfonic acid (CSA), and n-butyl benzene sulfonic acid (n-BBSA), as effective and reusable reaction media for organic synthesis. researchgate.net For example, the synthesis of Metoclopramide hydrochloride, an antiemetic drug, was successfully carried out in different hydrotropic solutions, demonstrating their potential as safer, alternative solvent systems. researchgate.net

The mechanism of hydrotropy involves the selective solubilization of reactants, which facilitates the reaction in the hydrotropic medium. researchgate.net This capability makes xylenesulfonate-based solvents attractive for industrial applications where enhancing the solubility of organic reactants is crucial. researchgate.netatamanchemicals.com They are widely used in the detergent industry and for extracting compounds like pentosans from biomass. atamanchemicals.com The ongoing design of these solvents focuses on optimizing their efficiency and expanding their applicability in green chemistry. ncsu.eduresearchgate.net

Applications in Enzymatic Processes and Biocatalysis (e.g., Perhydrolase Inhibition)

While direct research on the role of 2,4-xylenesulfonic acid as an inhibitor of perhydrolase is not prominent in the provided search results, its salts are utilized in formulations that involve enzymes. In powdered or solid detergent compositions, which can include enzymes for bleaching and cleaning, xylenesulfonic acid salts are mentioned as potential anti-caking inhibitors. google.com These agents prevent the product from clumping, ensuring its stability and usability. google.com

The broader context of biocatalysis involves creating optimal conditions for enzyme activity. The use of hydrotropes, such as xylenesulfonates, can be relevant in this area. While not directly interacting with the enzyme's active site, a hydrotropic medium could potentially be designed to enhance the solubility of substrates for enzymatic conversion or to facilitate the separation of products post-reaction. However, specific studies detailing the application of 2,4-xylenesulfonic acid to directly influence enzymatic processes like perhydrolase activity are not specified. The compound's primary documented role in such contexts is as a formulation aid rather than a direct participant in the biocatalytic reaction. google.com

Integration of 2,4-Xylenesulfonic Acid in Sustainable Chemical Processes and Green Chemistry Initiatives

The principles of green chemistry emphasize waste reduction, the use of safer solvents, and the development of energy-efficient processes. mdpi.com 2,4-Xylenesulfonic acid and its salts, particularly sodium xylenesulfonate (SXS), are playing a significant role in advancing these goals, primarily through their application as recyclable hydrotropic solvents. researchgate.net

Furthermore, the use of hydrotropic solutions like aqueous SXS aligns with the green chemistry goal of replacing volatile and hazardous organic solvents. researchgate.netmdpi.com Research into the synthesis of pharmaceuticals and other chemicals in hydrotropic media demonstrates a move towards safer and more sustainable manufacturing processes. researchgate.net The development of new biobased surfactants, some of which are sulfonated, also points to a broader trend of creating greener alternatives to traditional petroleum-based chemicals, a field to which the chemistry of sulfonic acids is highly relevant. nih.gov

Advanced Research into Sulfonic Acid Interactions with Biomass (e.g., Lignin (B12514952) Extraction)

Advanced research is focused on understanding and optimizing the interaction between sulfonic acid-based hydrotropes and biomass components, with a primary goal of efficient lignin extraction. ncsu.eduresearchgate.netresearchgate.net Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and its effective separation is crucial for producing high-purity cellulose (B213188) for paper or biofuels, and for valorizing the lignin itself into new chemicals. researchgate.netmdpi.com

Sodium xylenesulfonate (SXS) has emerged as a particularly effective and low-cost hydrotrope for this purpose. researchgate.netresearchgate.net Studies have systematically evaluated the key parameters influencing the hydrotropic extraction (HEX) process, including temperature, residence time, and hydrotrope concentration. ncsu.eduresearchgate.net Research on Eucalyptus wood chips, for example, has shown that these factors significantly affect both the yield of the remaining cellulosic pulp and the amount of lignin extracted. ncsu.eduresearchgate.net

The data below summarizes findings from a study on Eucalyptus grandis × Eucalyptus urophylla wood chips, illustrating the impact of different treatment conditions on lignin removal.

| Time (hours) | SXS Concentration (%) | Temperature (°C) | Lignin Extraction (%) | Reference |

|---|---|---|---|---|

| 1 | 0 | 117.5 | Lowest Yield (not specified) | ncsu.edu |

| 12 | 30 | 130 | 39.6 | ncsu.edu |

The results indicate that more severe conditions (higher time, concentration, and temperature) lead to greater lignin extraction. ncsu.edu Similar research on sugarcane bagasse showed a maximum lignin extraction of 85% using a 30% SXS solution. researchgate.net The extracted lignin is typically high in purity and free of sulfur, making it a valuable co-product for developing new biomaterials. researchgate.net Ongoing research aims to further optimize these processes and explore the use of other sulfonic acids, such as p-toluenesulfonic acid, often in combination with other green solvents like choline (B1196258) chloride, for even more efficient and selective biomass fractionation. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 2,4-xylenesulfonic acid monohydrate, and how can purity be validated?

this compound is typically synthesized via sulfonation of 2,4-dimethylbenzene (xylene) using concentrated sulfuric acid or oleum under controlled temperature (40–60°C) . Post-synthesis, purification involves recrystallization from aqueous ethanol. Purity validation requires:

- Titrimetric analysis (acid-base titration with NaOH, using phenolphthalein as an indicator) to quantify sulfonic acid content.

- Thermogravimetric analysis (TGA) to confirm monohydrate status by measuring water loss at 100–120°C .

- HPLC with UV detection (λ = 254 nm) to detect organic impurities.

Q. How should researchers safely handle and store this compound in laboratory settings?

- Storage : Use corrosion-resistant containers (e.g., glass or polyethylene) with airtight seals. Store in a cool (<25°C), dry, ventilated area away from alkali substances (e.g., NaOH) to prevent exothermic neutralization .

- Handling : Wear nitrile gloves, safety goggles, and a lab coat. Use local exhaust ventilation to limit airborne dust (respirable fraction exposure limit: 4 mg/m³ TWA) .

- Spill Management : Collect mechanically using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- FT-IR : Confirm sulfonic acid group via S=O stretching vibrations (1,350–1,200 cm⁻¹) and O-H stretching (3,400–3,200 cm⁻¹) for the hydrate .

- ¹H NMR (D₂O): Aromatic protons appear as a doublet (δ 7.5–7.7 ppm) and singlet (δ 2.3–2.5 ppm) for methyl groups .

- XRD : Monoclinic crystal structure (space group P2₁/c) with lattice parameters a = 7.8 Å, b = 5.9 Å, c = 12.2 Å .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point) of this compound?

Conflicting melting points (103–106°C vs. 106–107°C) may arise from hydrate stability or polymorphic forms . To resolve:

- Perform differential scanning calorimetry (DSC) under controlled humidity to assess hydrate dehydration kinetics.

- Compare powder XRD patterns of samples synthesized under varying conditions (e.g., solvent, cooling rate) to detect metastable polymorphs .

- Validate findings against high-purity reference standards (e.g., USP/EP pharmacopeial guidelines) .

Q. What experimental strategies optimize catalytic applications of this compound in organic synthesis?

As a Brønsted acid catalyst, it facilitates esterification and Friedel-Crafts alkylation. Optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.

- Acid Strength Modulation : Compare turnover frequency (TOF) with anhydrous forms or other sulfonic acids (e.g., p-toluenesulfonic acid) .

- Recycling : Recover catalyst via aqueous extraction and reuse in subsequent cycles (≤5 cycles with <10% activity loss) .

Q. How should researchers address gaps in ecological toxicity data for this compound?

While current SDS lack ecotoxicity data (e.g., LC50 for aquatic organisms) , mitigation strategies include:

- OECD 301D Closed Bottle Test : Assess biodegradability in freshwater (28-day incubation, measure dissolved oxygen).

- Daphnia magna Acute Toxicity Testing : Expose to 10–100 mg/L concentrations and monitor mortality/immobilization over 48 hours .

- Soil Mobility Studies : Use column chromatography to determine adsorption coefficients (Kd) in loam or clay soils .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The sulfonic acid group acts as a leaving group in SN2 reactions. Key factors:

- Deprotonation : Use bases (e.g., NaHCO₃) to generate the sulfonate anion, enhancing nucleophilic displacement .

- Steric Effects : Steric hindrance from 2,4-dimethyl groups slows reactivity compared to less substituted analogs (e.g., benzenesulfonic acid) .

- Kinetic Studies : Monitor reaction progress via GC-MS to determine rate constants (k) and activation energy (Ea) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.